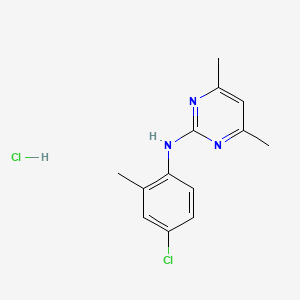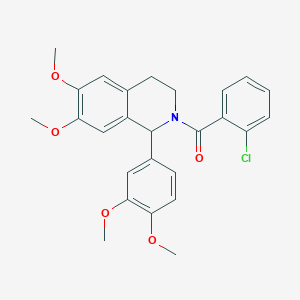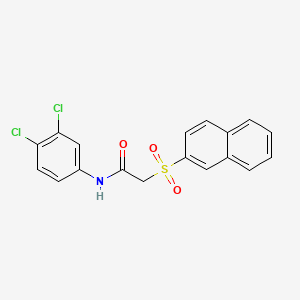
N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It belongs to a class of drugs called Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that play a crucial role in the immune system's signaling pathways.
Mécanisme D'action
N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride works by selectively inhibiting the activity of JAK enzymes that play a crucial role in the immune system's signaling pathways. JAK enzymes are involved in the activation of various cytokines and growth factors that are responsible for the inflammation and immune response. By blocking the activity of JAK enzymes, N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride can reduce the production of these cytokines and growth factors, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has been shown to have potent anti-inflammatory and immunosuppressive effects in various animal models and clinical trials. It can reduce the production of various cytokines and growth factors, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-17 (IL-17), which are known to play a crucial role in the pathogenesis of autoimmune diseases. N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride can also reduce the activity of various immune cells, including T cells, B cells, and natural killer (NK) cells, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has several advantages for lab experiments, including its potent and selective inhibition of JAK enzymes, its ability to reduce the production of various cytokines and growth factors, and its ability to reduce the activity of various immune cells. However, it also has some limitations, including its potential toxicity and side effects, its narrow therapeutic window, and its potential to interfere with other signaling pathways.
Orientations Futures
N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has shown promising results in various animal models and clinical trials, and it is currently being investigated for its potential therapeutic applications in various autoimmune diseases. Some of the future directions for research on N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride include:
1. Investigating the long-term safety and efficacy of N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride in clinical trials.
2. Exploring the potential use of N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride in combination with other immunosuppressive drugs for the treatment of autoimmune diseases.
3. Investigating the potential use of N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride in other inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
4. Investigating the potential use of N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride in cancer immunotherapy, as JAK enzymes are also involved in the activation of various cytokines and growth factors that are responsible for the tumor microenvironment.
5. Developing new JAK inhibitors with improved selectivity and potency.
In conclusion, N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride is a promising candidate for the treatment of various autoimmune diseases, and its potent anti-inflammatory and immunosuppressive effects make it an attractive target for further research. However, further studies are needed to investigate its long-term safety and efficacy, as well as its potential use in other inflammatory diseases and cancer immunotherapy.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to have potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4,6-dimethylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3.ClH/c1-8-6-11(14)4-5-12(8)17-13-15-9(2)7-10(3)16-13;/h4-7H,1-3H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYWPZFTSBPHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)Cl)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4173724.png)
![N-(3-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4173727.png)
![4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine](/img/structure/B4173728.png)
![N~1~-(1-bicyclo[2.2.1]hept-2-ylethyl)-N~2~,N~2~-dimethylglycinamide hydrochloride](/img/structure/B4173733.png)
![N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea](/img/structure/B4173740.png)

![N-ethyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4173761.png)
![8-nitro-2-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4173762.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B4173767.png)
![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4173768.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4173790.png)
![7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173804.png)
![4-(methylthio)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4173805.png)